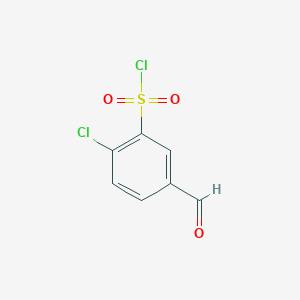

2-Chloro-5-formylbenzenesulfonic acid chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-formylbenzenesulfonic acid chloride is a chemical compound with the molecular formula C7H4Cl2O3S . It is used in various scientific research applications due to its unique properties. It can be employed as a catalyst, reagent, or building block in organic synthesis.

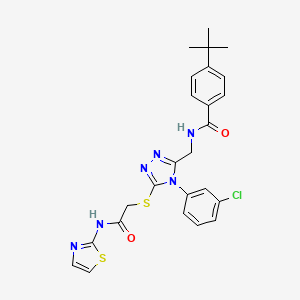

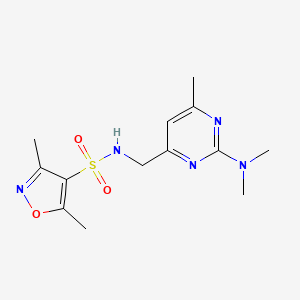

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-formylbenzenesulfonic acid chloride consists of 7 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom . Unfortunately, the specific structural details are not provided in the searched resources.Scientific Research Applications

Preparation of 2-Chloro-5-formylbenzenesulfonic Acid

This compound can be prepared by reacting 4-chlorobenzaldehyde with oleum at elevated temperature . This process is significant as it provides a method to produce 2-chloro-5-formylbenzenesulfonic acid, which can be used in various chemical reactions .

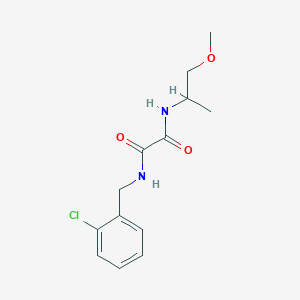

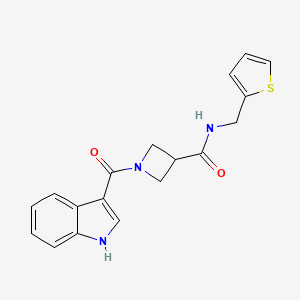

Friedel-Crafts Acylation

2-Chloro-5-formylbenzenesulfonic acid chloride can be used in Friedel-Crafts acylation of benzene derivatives . This reaction is frequently used in organic synthesis to form C-C bonds, which is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .

Lewis Acid-Catalyzed Reactions

The compound can be used in Lewis acid-catalyzed reactions . These reactions are of great interest because of their unique reactivities and selectivities and the mild reaction conditions used .

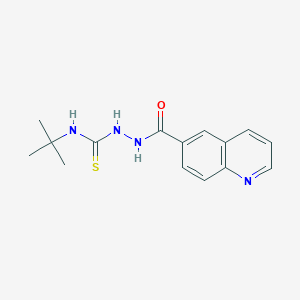

Synthesis of Sulfonyl Chlorides and Sulfonamides

2-Chloro-5-formylbenzenesulfonic acid chloride can be used in the synthesis of sulfonyl chlorides and sulfonamides . These compounds have a wide range of applications in medicinal chemistry and drug discovery .

Chromoselective Conversion of Thioacetates

The compound can be used in the chromoselective conversion of thioacetates . This process is significant as it provides a method to selectively convert one functional group in the presence of others .

Catalyst in Various Chemical Reactions

2-Chloro-5-formylbenzenesulfonic acid chloride can act as a catalyst in various chemical reactions . Its use can facilitate the synthesis of highly complex carbon-containing molecules, particularly those that might have biological activity or can be incorporated into materials with unique behavior .

properties

IUPAC Name |

2-chloro-5-formylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBELTFXMFBRHAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-formylbenzenesulfonic acid chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride](/img/structure/B2606274.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2606284.png)

![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2606288.png)